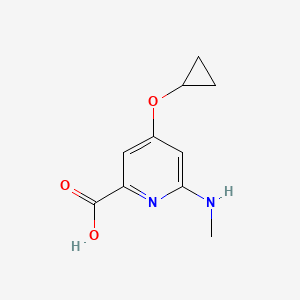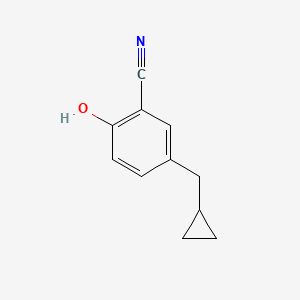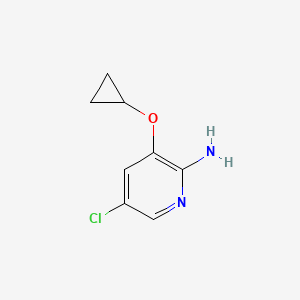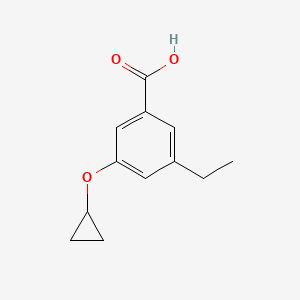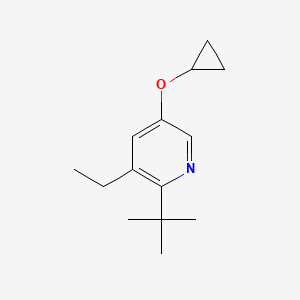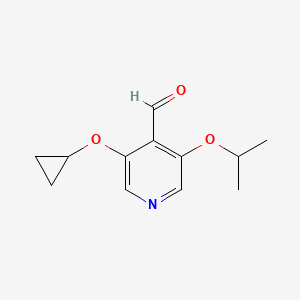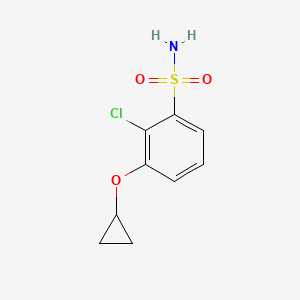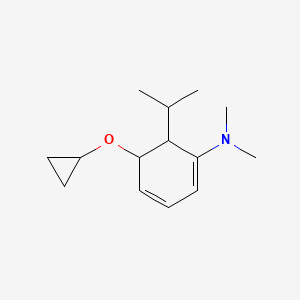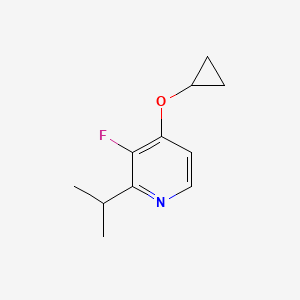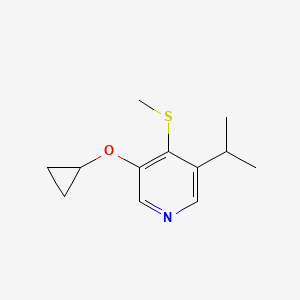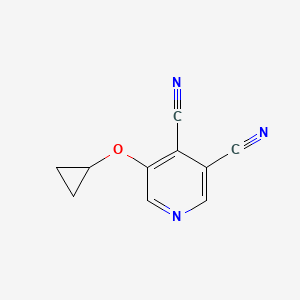
5-Cyclopropoxypyridine-3,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxypyridine-3,4-dicarbonitrile is a chemical compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol This compound is part of the pyridine family, characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position and two cyano groups at the 3- and 4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxypyridine-3,4-dicarbonitrile typically involves the cyclopropanation of pyridine derivatives. One method involves the reaction of 2-chloropyridine-3,4-dicarbonitrile with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxypyridine-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to convert the cyano groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can react with the cyano groups in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or amides can be formed.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxypyridine-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is investigated for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxypyridine-3,4-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of cyano groups and the cyclopropoxy moiety can influence its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine-3,4-dicarbonitrile: Similar in structure but with a chlorine atom instead of the cyclopropoxy group.
Pyridine-3,5-dicarbonitrile: Lacks the cyclopropoxy group and has cyano groups at different positions.
Uniqueness
5-Cyclopropoxypyridine-3,4-dicarbonitrile is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H7N3O |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
5-cyclopropyloxypyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-3-7-5-13-6-10(9(7)4-12)14-8-1-2-8/h5-6,8H,1-2H2 |
InChI-Schlüssel |
CLCFBVMARRPUGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=CN=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



